molecular formula C13H12N2O3S2 B14722831 Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate CAS No. 6141-96-4

Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate

Cat. No.: B14722831
CAS No.: 6141-96-4
M. Wt: 308.4 g/mol
InChI Key: SUXWAUHMZBVULS-UHFFFAOYSA-N
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Description

Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate typically involves the condensation of a thiazolidine-4-one derivative with a pyridine-3-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, followed by the addition of ethyl bromoacetate .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer activity, particularly as an inhibitor of topoisomerase II alpha and Hh signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division. Additionally, it may interfere with the Hh signaling pathway, which is involved in cell growth and differentiation .

Properties

CAS No.

6141-96-4

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 2-[4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C13H12N2O3S2/c1-2-18-11(16)8-15-12(17)10(20-13(15)19)6-9-4-3-5-14-7-9/h3-7H,2,8H2,1H3

InChI Key

SUXWAUHMZBVULS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CN=CC=C2)SC1=S

Origin of Product

United States

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